molecular formula C6H12N2O2S B2583559 ethyl N-(dimethylcarbamothioyl)carbamate CAS No. 40398-21-8

ethyl N-(dimethylcarbamothioyl)carbamate

Cat. No. B2583559
CAS RN: 40398-21-8
M. Wt: 176.23
InChI Key: CKOAOTLAOHUQNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .


Molecular Structure Analysis

Ethyl N-(dimethylcarbamothioyl)-N-methylcarbamate contains total 25 bond(s); 11 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 (thio-) carbamate(s) (aliphatic), 1 urea (-thio) derivative(s), and 1 imide(s) (-thio) .


Chemical Reactions Analysis

The key reaction for EC formation in wine is between urea and ethanol . Urea can spontaneously react with the alcohol in wine to form EC . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .


Physical And Chemical Properties Analysis

Ethyl N-(dimethylcarbamothioyl)carbamate is a white solid. It is an ester of carbamic acid.

Scientific Research Applications

Carcinogenicity Studies

  • Alcoholic Beverages and Carcinogenicity : Research has explored the carcinogenic properties of ethyl carbamate (urethane), a contaminant in fermented foods and beverages, highlighting its significance in cancer research (Baan et al., 2007).

Chemical Analysis and Spectroscopy

  • Nuclear Magnetic Resonance Studies : Ethyl N-substituted carbamates, including ethyl N-(dimethylcarbamothioyl)carbamate, have been studied using nuclear magnetic resonance, indicating their significance in analytical chemistry (Soignet et al., 1974).

Environmental and Food Safety

  • Ethyl Carbamate in Foods and Beverages : Research has focused on ethyl carbamate as an emerging toxicant in food and environmental contexts, emphasizing the need for safety and mitigation strategies (Gowd et al., 2018).

Chemical Synthesis

  • Synthesis of Dual Antagonists : Ethyl carbamates have been synthesized as potential dual antagonists in experimental antineoplastic agents, demonstrating their utility in medicinal chemistry (Bardos et al., 1965).

Toxicology and Safety Evaluation

  • Neurotoxicity of Pesticidal Carbamates : Studies have assessed the neurotoxic effects of pesticidal carbamates, including dimethylcarbamates, highlighting their impact on health and safety (Miller, 1982).

Safety and Hazards

Ethyl carbamate, a related compound, is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These approaches include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

properties

IUPAC Name

ethyl N-(dimethylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-4-10-6(9)7-5(11)8(2)3/h4H2,1-3H3,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOAOTLAOHUQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(dimethylcarbamothioyl)carbamate

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